Melamine Picrate

Description

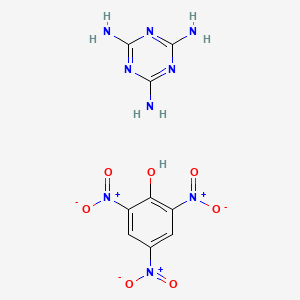

Melamine picrate is a crystalline compound formed by the reaction of melamine (C₃H₆N₆) with picric acid (C₆H₃N₃O₇) under acidic conditions. This compound is primarily utilized in analytical chemistry for the gravimetric determination of melamine in resins and industrial products . The precipitation of this compound occurs in acetic acid, and the dried product is stable at 105°C, making it suitable for quantitative analysis . Its application in the Widmer method enables precise measurement of melamine content in urea-formaldehyde (UF) and melamine-formaldehyde (MF) resins, with errors typically below 5% .

Properties

IUPAC Name |

1,3,5-triazine-2,4,6-triamine;2,4,6-trinitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O7.C3H6N6/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;4-1-7-2(5)9-3(6)8-1/h1-2,10H;(H6,4,5,6,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPZQRRCBDLBOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1(=NC(=NC(=N1)N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N9O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693733 | |

| Record name | 2,4,6-Trinitrophenol--1,3,5-triazine-2,4,6-triamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70285-40-4 | |

| Record name | 2,4,6-Trinitrophenol--1,3,5-triazine-2,4,6-triamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Melamine Picrate is synthesized by reacting melamine with picric acid. The reaction typically occurs in an aqueous solution where melamine and picric acid are mixed in stoichiometric amounts. The reaction is exothermic and should be conducted under controlled conditions to prevent any hazardous incidents .

Industrial Production Methods

Industrial production of this compound involves the careful control of reaction parameters such as temperature, concentration, and pH. The process usually requires a purification step to obtain the compound in its pure form. This is often achieved through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Melamine Picrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different nitrogen oxides.

Reduction: Reduction reactions can convert this compound into less complex compounds.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various halogens and other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitrogen oxides, while reduction can yield simpler amines .

Scientific Research Applications

Applications in Explosives

Explosive Formulations : Melamine picrate is primarily utilized in the development of explosives, particularly as a component in plastic bonded explosives (PBXs). Its high nitrogen content enhances the energy output when detonated, making it suitable for military and industrial applications. The compound demonstrates favorable properties such as stability under various conditions and a relatively low sensitivity to impact compared to other explosive materials .

Research Studies : Numerous studies have investigated the performance characteristics of this compound in explosive formulations. For instance, research has shown that when incorporated into PBX systems, this compound can improve detonation velocity and pressure, making it a valuable additive for enhancing explosive performance .

Applications in Material Science

Polymer Composites : Beyond its role in explosives, this compound has potential applications in material science, particularly in developing polymer composites. Its ability to interact with various polymers can enhance mechanical properties and thermal stability, making it suitable for applications in aerospace and automotive industries.

Flame Retardants : Due to its chemical structure, this compound may also serve as an effective flame retardant. The nitrogen-rich nature of the compound can help inhibit flame propagation when incorporated into polymer matrices .

Case Studies

- Explosive Performance Evaluation : A study evaluated the detonation characteristics of this compound when mixed with other explosive agents. Results indicated that formulations containing this compound exhibited higher detonation pressures and velocities compared to traditional explosives .

- Material Enhancement Research : Research into polymer composites incorporating this compound demonstrated improved tensile strength and thermal resistance. These findings suggest that this compound could be utilized to develop advanced materials for high-performance applications .

Mechanism of Action

The mechanism by which Melamine Picrate exerts its effects involves its ability to release energy rapidly upon decomposition. This is due to the presence of both melamine and picric acid, which contribute to its high explosive properties. The molecular targets and pathways involved include the rapid release of gases and heat, leading to an explosive reaction .

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Similar Compounds

Biological Activity

Melamine picrate, a compound formed from the reaction of melamine and picric acid, has gained attention due to its potential biological activities and toxicological implications. This article reviews the biological effects, mechanisms of toxicity, and relevant case studies associated with this compound.

This compound is characterized by its crystalline structure and solubility in organic solvents. It is primarily recognized for its use in the synthesis of various materials and as a potential contaminant in food products. The compound is derived from melamine, which is known for its applications in plastics and resins, and picric acid, a well-known explosive and chemical reagent.

Toxicological Studies

Research indicates that melamine and its derivatives, including this compound, exhibit low acute toxicity in mammals but can lead to significant renal damage when administered at high doses. The primary biological effects observed include:

- Renal Toxicity : Melamine exposure is associated with the formation of kidney stones (urolithiasis) and acute renal failure. Studies have shown that high levels of melamine can lead to calculi formation due to crystallization in renal tubules .

- Oxidative Stress : Melamine may induce oxidative stress, which is implicated in renal injury. Elevated levels of malondialdehyde (MDA), a marker for oxidative stress, have been observed in individuals exposed to melamine .

- Carcinogenic Potential : Long-term exposure to high doses of melamine has raised concerns regarding its potential carcinogenic effects, particularly related to urinary bladder carcinomas .

Dietary Exposure

A study conducted on dietary sources of melamine exposure among U.S. children revealed that certain food patterns were positively associated with urinary melamine concentrations. The geometric mean concentration measured was 11.563 µg/g of creatinine, indicating significant exposure levels linked to specific dietary habits .

Occupational Exposure

Another study focused on occupational exposure among workers handling melamine-containing materials found that the benchmark dose for renal injury markers was significantly lower than the current tolerable daily intake levels set by health authorities. This suggests a need for stricter regulations regarding exposure limits .

The mechanisms by which this compound exerts its biological effects are not fully understood but are believed to involve:

- Crystallization in Renal Tubules : The formation of insoluble complexes leads to obstruction and damage within the kidneys.

- Inflammatory Response : Exposure may trigger inflammatory pathways that exacerbate renal injury.

- Disruption of Cellular Homeostasis : Melamine can interfere with normal cellular functions, leading to apoptosis or necrosis in renal tissues.

Summary Table of Findings

Q & A

Q. What are the standard protocols for synthesizing melamine picrate with high purity?

To synthesize this compound with high purity, follow these steps:

- Precipitation Method : React melamine with picric acid in a stoichiometric ratio in aqueous or ethanol solutions under controlled pH (4–6) to optimize ionic interaction .

- Purification : Use recrystallization from hot ethanol to remove impurities, monitoring purity via melting point analysis and UV-Vis spectroscopy (λ~380 nm for picrate ion absorption) .

- Characterization : Confirm structure using FT-IR (C-N stretch at 1380 cm⁻¹, NO₂ asymmetric stretch at 1530 cm⁻¹) and elemental analysis (C, H, N percentages) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

- FT-IR Spectroscopy : Identifies functional groups (e.g., triazine ring vibrations at 810 cm⁻¹, picrate NO₂ stretches) .

- NMR Spectroscopy : ¹³C NMR detects aromatic carbons in picrate (δ 120–140 ppm) and melamine’s triazine carbons (δ 165–170 ppm) .

- Mass Spectrometry : ESI-MS in negative ion mode confirms molecular ion peaks (m/z ~283 for picrate anion) and adduct formation .

Q. What are the key stability parameters (pH, temperature) affecting this compound in aqueous solutions?

- pH Stability : Degrades rapidly in alkaline conditions (pH > 9) due to hydroxide-induced decomposition of the picrate ion. Stable in acidic to neutral conditions (pH 2–7) .

- Thermal Stability : Decomposes above 200°C; store below 25°C in desiccated environments to prevent hygroscopic degradation .

Q. How should researchers document experimental procedures for this compound studies to ensure reproducibility?

- Detailed Protocols : Specify molar ratios, solvent systems, and purification steps (e.g., "0.1 M melamine in ethanol reacted with 0.1 M picric acid at 60°C for 2 hours") .

- Data Reporting : Include raw spectral data (e.g., NMR shifts, IR peaks) and crystallographic parameters (if applicable) in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data between picrate ion formation studies and this compound decomposition?

- Variable Isolation : Control ionic strength (e.g., using NaClO₄) to minimize solvent effects on reaction rates .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-melamine) to track bond cleavage pathways via NMR .

- Data Reconciliation : Apply the Eyring equation to compare activation parameters (ΔH‡, ΔS‡) across studies, accounting for solvent polarity differences (Table VII in ).

Q. What methodological considerations are critical when adapting picrate-based assays for this compound quantification in complex matrices?

- Matrix Interference Mitigation : Use solid-phase extraction (SPE) with C18 columns to isolate this compound from biological samples .

- Validation : Perform spike-and-recovery tests (e.g., 90–110% recovery in serum) and cross-validate with HPLC-MS (limit of detection < 0.1 ppm) .

Q. How can computational modeling complement experimental data in predicting this compound’s reactivity under non-standard conditions?

- DFT Calculations : Model charge distribution in the melamine-picrate complex to predict sites of nucleophilic attack (e.g., picrate’s nitro groups) .

- Molecular Dynamics : Simulate solvent effects (e.g., water vs. DMSO) on decomposition pathways using software like Gaussian or ORCA .

Q. What strategies optimize this compound’s crystallinity for X-ray diffraction studies without altering its ionic properties?

- Crystallization Solvents : Use slow evaporation from DMF/water mixtures (7:3 v/v) to grow single crystals .

- Temperature Gradients : Maintain a 0.1°C/min cooling rate during crystallization to prevent lattice defects .

Q. What interdisciplinary methodologies (e.g., chemo-informatics) can elucidate structure-activity relationships in this compound derivatives?

- QSAR Modeling : Correlate substituent effects (e.g., methyl groups on melamine) with thermal stability using regression analysis .

- Database Mining : Cross-reference crystallographic data (e.g., Cambridge Structural Database) to identify packing motifs influencing reactivity .

Q. How do competing ions (e.g., Cl⁻, SO₄²⁻) influence this compound’s stability in environmental samples?

- Competitive Binding Assays : Use ICP-OES to quantify ion displacement (e.g., 10% picrate dissociation in 0.5 M Cl⁻ solutions) .

- Speciation Modeling : Apply PHREEQC software to predict ion-pair stability constants under varying ionic strengths .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.